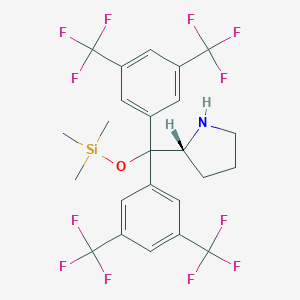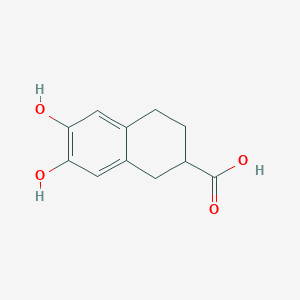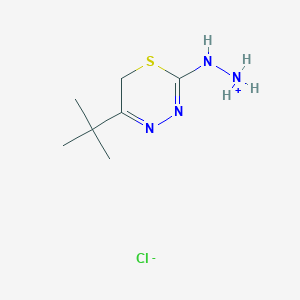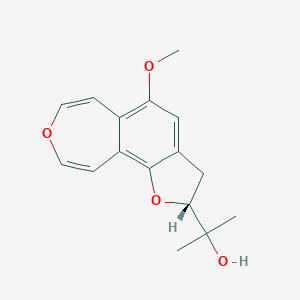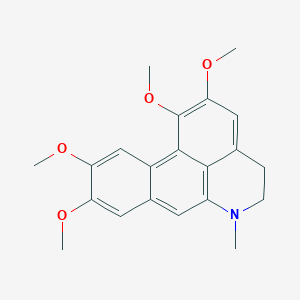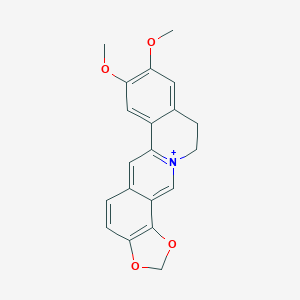
Epiberberine
概要
説明
Epiberberine is a natural bioactive protoberberine alkaloid from Coptidis Rhizoma, with antioxidant and neuroprotective activities . It shows non-competitive BACE1 inhibition (IC 50 = 8.55 µM) and potent Acetylcholinesterase and Butyrylcholinesterase inhibitory effects .
Synthesis Analysis
The in vitro synthesis of isoquinoline alkaloids like Epiberberine is difficult due to their complex structures . For Epiberberine, studies show that (S)-scoulerine is O-methylated at C2, then forms methylated bridges and oxidizes to Epiberberine .
Molecular Structure Analysis
Epiberberine has a molecular formula of C20H18NO4 . Its average mass is 336.361 Da and its monoisotopic mass is 336.123047 Da . The methylene-dioxy groups found at C2 and C3 and/or C9 and C10 are functional groups that are key in the antihyperglycemic and antihyperlipidemic effects .
Chemical Reactions Analysis
Epiberberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .
Physical And Chemical Properties Analysis
Epiberberine is insoluble in EtOH; ≥12.7 mg/mL in DMSO; ≥2.25 mg/mL in H2O with ultrasonic . It has a polar surface area of 41 Å^2 .
科学的研究の応用
Antidiabetic Effects
Epiberberine has been studied for its potential to reduce blood glucose levels, increase insulin secretion, and improve glucose tolerance and insulin resistance by activating the AMPK pathway, similar to berberine .
Enhancing Drug Absorption
Research has shown that formulations like berberine-loaded chylomicrons can enhance permeability in intestinal studies, suggesting that epiberberine could also be modified to improve its bioavailability .
Therapeutic Strategy for Chronic Diseases
Epiberberine may offer therapeutic strategies for chronic conditions such as ulcerative colitis (UC) by decreasing pathological performances in intestinal stromal cells .
Psoriasis Treatment
Topical application of compounds containing epiberberine has shown promise in ameliorating psoriasis-like skin inflammation by inhibiting key signaling pathways involved in the condition .
Digestive Disease Protection
Epiberberine exhibits protective capacities in digestive diseases, potentially inhibiting toxins and bacteria, protecting the intestinal epithelial barrier from injury, and ameliorating liver injury .
Anticancer Properties
Studies suggest that epiberberine inhibits the proliferation of various types of cancer cells and impedes invasion and metastasis, indicating its potential as an anticancer agent .
作用機序
Target of Action
Epiberberine, a derivative of berberine, has been shown to have several cellular and molecular targets. It has been found to have a significant impact on metabolic disorders . It can inhibit toxins and bacteria, including Helicobacter pylori, protect the intestinal epithelial barrier from injury, and ameliorate liver injury .
Mode of Action
Epiberberine interacts with its targets in a complex manner. It has been shown to have remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Biochemical Pathways
Epiberberine affects several biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Pharmacokinetics
The pharmacokinetics of Epiberberine, like its parent compound berberine, involves the absorption, distribution, metabolism, and excretion (ADME) properties of the compound within a living organism that determine the safety and effectiveness of the drug .
Result of Action
The molecular and cellular effects of Epiberberine’s action are significant. It has been shown to have potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic . It also has a substantial impact on metabolic disorders, including the regulation of triglyceride (TG), total cholesterol (TC), low-density lipoprotein (LDL), high-density lipoprotein (HDL), homeostasis model assessment-insulin resistance (HOMA-IR), and fasting plasma glucose (FPG) .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGFLUORYYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218854 | |
| Record name | Epiberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiberberine | |
CAS RN |
6873-09-2 | |
| Record name | Epiberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epiberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIBERBERINE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of epiberberine?
A1: Epiberberine demonstrates a strong binding affinity for the human telomeric G-quadruplex (HTG) DNA structure, specifically the hybrid-2 form prevalent in potassium-rich environments. [] This interaction stabilizes the HTG and can inhibit telomerase, an enzyme implicated in cancer cell immortality. [, ]
Q2: How does epiberberine binding affect the human telomeric G-quadruplex structure?
A2: Epiberberine induces a significant conformational change in the HTG upon binding. It primarily targets the 5' end, recruiting the flanking adenine to form a unique \"quasi-triad\" that intercalates with the G-tetrad and surrounding capping structures. This interaction leads to a well-defined, multi-layer binding pocket exclusive to the hybrid-2 HTG conformation. [, , ]
Q3: What are the downstream consequences of epiberberine's interaction with the HTG?
A3: By stabilizing the HTG, epiberberine can inhibit the activity of telomerase. [, , ] Telomerase is responsible for maintaining telomere length, and its inhibition can lead to telomere shortening and ultimately, cancer cell death.
Q4: Does epiberberine interact with any other biological targets?
A4: Yes, epiberberine has been shown to inhibit certain cytochrome P450 (CYP450) isoforms, specifically CYP2C9 and CYP2D6, in human liver microsomes. [] It also interacts with human organic cation transporters (OCTs), acting as both an inhibitor and substrate for OCT1, OCT2, and OCT3. []
Q5: What is the significance of epiberberine’s interaction with OCTs?
A5: OCTs play a crucial role in drug absorption, distribution, and elimination. Epiberberine’s interaction with OCTs suggests a potential for drug-drug interactions and highlights the importance of considering these interactions in clinical settings. []
Q6: What is the molecular formula and weight of epiberberine?
A6: The molecular formula of epiberberine is C20H17NO4, and its molecular weight is 335.35 g/mol.
Q7: Are there any spectroscopic data available for epiberberine?
A7: While the provided research excerpts don't contain specific spectroscopic data, they commonly utilize techniques like High-Performance Liquid Chromatography (HPLC) [, , , , , ], Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] for identification and characterization of epiberberine.
Q8: How do structural modifications of epiberberine affect its biological activity?
A8: Research suggests that the 9,10-methylenedioxy and 2,3-dimethoxy groups in epiberberine's structure might play a role in its interaction with DNA. [] Comparing epiberberine's activity with other protoberberine alkaloids reveals that subtle structural differences significantly influence their binding affinities to the HTG and other targets like CYP450 enzymes. [, ] For instance, epiberberine exhibits a stronger inhibitory effect on CYP2D6 compared to berberine, jatrorrhizine, and palmatine. []
Q9: How is epiberberine distributed in the body?
A11: Studies in rats indicate that epiberberine is widely distributed in various tissues, including the liver, heart, kidney, and others. []
Q10: How is epiberberine metabolized?
A12: Epiberberine undergoes extensive metabolism, primarily in the liver. [, ] Identified metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation. []
Q11: How is epiberberine excreted?
A13: Following oral administration, epiberberine is primarily excreted through bile and feces, with a significant portion also eliminated via the kidneys. []
Q12: Are there any known drug-drug interactions with epiberberine?
A14: Yes, epiberberine's inhibition of CYP2C9 and CYP2D6 in human liver microsomes indicates a potential for interactions with drugs metabolized by these enzymes. [] Furthermore, its interaction with OCTs could also contribute to drug-drug interactions. []
Q13: What in vitro models have been used to study the biological activity of epiberberine?
A15: Epiberberine's activity has been investigated in various in vitro models, including cell-based assays using human cancer cell lines like NCI-N87 (gastric cancer) and Caco-2 (colon cancer), demonstrating inhibitory effects on cancer cell proliferation. [] It has also been studied in enzyme assays targeting BACE1, AChE, BChE, and others to evaluate its anti-Alzheimer's and antioxidant potential. []
Q14: What in vivo models have been used to study the biological activity of epiberberine?
A16: Epiberberine's effects have been explored in rat models to assess its pharmacokinetic properties, tissue distribution, and potential against scopolamine-induced amnesia. [, , , ] Zebrafish models have also been employed to investigate its metabolic pathways. []
Q15: What analytical methods are commonly used for the detection and quantification of epiberberine?
A17: The most frequently employed techniques include High-Performance Liquid Chromatography (HPLC) [, , , , , ] coupled with various detectors like Diode Array Detection (DAD) [, ] and Mass Spectrometry (MS) [, , ]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and specificity in quantifying epiberberine in biological samples. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





